molecular formula C7H8N6O2S B11103337 5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B11103337
M. Wt: 240.25 g/mol
InChI Key: CMQLQZUEMSAGST-UHFFFAOYSA-N
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Description

5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines the structural features of imidazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the imidazole ring can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Imidazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.

Biology

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

    Anticancer Research: Potential use in the development of new anticancer drugs due to its ability to interfere with cellular processes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiadiazole ring can interact with metal ions, affecting enzymatic activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole, which also exhibit diverse biological activities.

Properties

Molecular Formula

C7H8N6O2S

Molecular Weight

240.25 g/mol

IUPAC Name

5-[(2-methyl-4-nitroimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H8N6O2S/c1-4-9-5(13(14)15)2-12(4)3-6-10-11-7(8)16-6/h2H,3H2,1H3,(H2,8,11)

InChI Key

CMQLQZUEMSAGST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CC2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

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